Methyl (E)-3-(pyridin-3-yl)acrylate: Comprehensive Technical Guide on Structure, Synthesis, and Applications
Methyl (E)-3-(pyridin-3-yl)acrylate: Comprehensive Technical Guide on Structure, Synthesis, and Applications
Executive Summary
Methyl (E)-3-(pyridin-3-yl)acrylate is a highly versatile, conjugated heterocyclic building block extensively utilized in modern medicinal chemistry and organic synthesis. Characterized by its rigid trans-alkene geometry and electron-deficient pyridine ring, this compound serves as a critical intermediate for the development of biologically active small molecules, including kinase inhibitors and nicotinic receptor modulators. This whitepaper provides an authoritative, in-depth analysis of its chemical properties, mechanistic synthesis via palladium-catalyzed cross-coupling, and self-validating experimental protocols.
Chemical Identity & Physical Properties
Understanding the fundamental physicochemical properties of Methyl (E)-3-(pyridin-3-yl)acrylate is essential for predicting its behavior in complex reaction matrices. The rigid (E)-stereochemistry dictates its spatial orientation, making it an excellent Michael acceptor.
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | Methyl (E)-3-(pyridin-3-yl)acrylate | [1] |
| CAS Number | 81124-48-3 | [1],[2] |
| PubChem CID | 5357687 | [2] |
| Molecular Formula | C9H9NO2 | [2],[3] |
| Molecular Weight | 163.17 g/mol | [2],[3] |
| Stereochemistry | (E)-isomer (trans) | [1] |
| Appearance | White to light yellow solid | [3] |
Mechanistic Synthesis: The Heck Coupling
The most efficient and scalable route to synthesize Methyl (E)-3-(pyridin-3-yl)acrylate is via the Mizoroki-Heck reaction . This involves the cross-coupling of 3-bromopyridine with methyl acrylate, catalyzed by a palladium complex.
Causality in Reagent Selection
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Palladium Source (Pd(OAc)₂): Chosen for its stability and ease of handling. It acts as a precatalyst that is reduced in situ to the active 14-electron Pd(0) species.
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Ligand (Triphenylphosphine - PPh₃): Stabilizes the active Pd(0) center and tunes the electron density of the metal, facilitating the initial oxidative addition into the strong C-Br bond of the electron-deficient pyridine ring.
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Base (Triethylamine - Et₃N): Serves a dual purpose. Primarily, it acts as the terminal base to neutralize the HBr byproduct generated during β -hydride elimination, preventing the acid-catalyzed degradation of the acrylate. Secondly, it assists in the initial reduction of Pd(II) to the active Pd(0) species.
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Stereoselectivity (The (E)-Isomer): The migratory insertion and subsequent β -hydride elimination proceed via a strict syn-coplanar transition state. Severe steric repulsion between the pyridine ring and the methyl ester group in the transition state strongly disfavors the (Z)-geometry, resulting in exclusive formation of the (E)-isomer.
Heck reaction catalytic cycle for (E)-isomer synthesis.
Experimental Workflow & Self-Validating Protocol
To ensure reproducibility, the following protocol is designed as a self-validating system , where each step contains internal checks to confirm successful execution.
Step-by-Step Methodology
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Reagent Preparation & Degassing: In an oven-dried Schlenk flask, combine 3-bromopyridine (1.0 eq), methyl acrylate (1.5 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.1 eq) in anhydrous DMF.
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Causality: Purge the solution with N₂ for 15 minutes. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, which would halt the catalytic cycle.
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Base Addition & Thermal Activation: Add Et₃N (2.0 eq) via syringe. Heat the reaction mixture to 100 °C under an N₂ atmosphere for 12 hours.
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Self-Validating TLC Monitoring: Monitor the reaction using UV-active TLC plates (Hexane:EtOAc 2:1).
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Validation Check: The highly conjugated product strongly absorbs UV light at 254 nm. The reaction is deemed complete only when the 3-bromopyridine spot fully disappears and a new, lower Rf spot (due to the polar ester group) emerges.
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Aqueous Quench & Extraction: Cool to room temperature. Quench with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, then dry over anhydrous Na₂SO₄.
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Purification & Final Validation: Concentrate under reduced pressure and purify via silica gel flash chromatography.
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Validation Check: Submit the purified solid for ¹H NMR analysis. The distinct trans-alkene protons will appear as two doublets with a large coupling constant ( J≈16 Hz), unequivocally confirming the (E)-stereochemistry and the structural integrity of the product.
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Step-by-step experimental workflow for synthesis and purification.
Downstream Applications in Medicinal Chemistry
Methyl (E)-3-(pyridin-3-yl)acrylate is rarely an end-product; it is a highly reactive precursor[4]. Its primary applications include:
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Hydrogenation: Reduction of the alkene double bond yields methyl 3-(pyridin-3-yl)propanoate, a saturated building block used in the synthesis of complex alkaloids.
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Michael Additions: The α,β -unsaturated carbonyl system is highly susceptible to nucleophilic attack by amines or thiols, allowing for the rapid generation of diverse 3-substituted pyridine libraries.
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Cyclization Reactions: It serves as a starting material for synthesizing fused bicyclic heterocycles, which are privileged scaffolds in modern drug discovery targeting the central nervous system.
References
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Sigma-Aldrich | (e)-methyl 3-(methoxy)acrylate - Chemical Structure Search (CAS: 81124-48-3) | Link
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Aladdin Reagents | (E)-3-(pyridin-3-yl)acrylate methyl ester - CAS No. 81124-48-3 (PubChem CID: 5357687) | Link
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Chemsrc | 3-Pyridinepropanethiol Precursors & Downstream (CAS: 81124-48-3) | Link
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Accela ChemBio | Methyl (E)-3-(3-Pyridyl)acrylate SY279067 (CAS: 81124-48-3) | Link
Sources
- 1. (e)-methyl 3-(methoxy)acrylate | Sigma-Aldrich [sigmaaldrich.com]
- 2. aladdin-e.com [aladdin-e.com]
- 3. 832-01-9,Methyl 3-(4-Methoxyphenyl)acrylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 3-Pyridinepropanethiol | CAS#:69603-49-2 | Chemsrc [chemsrc.com]
